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Compound of Interest

Compound Name: 3-Chloro-6-isopropoxypyridazine

Cat. No.: B1361637 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization

of the heterocyclic compound 3-Chloro-6-isopropoxypyridazine. This pyridazine derivative is

a valuable building block in medicinal chemistry and drug development, serving as a key

intermediate for the synthesis of a variety of biologically active molecules. This document

outlines a probable synthetic route, detailed experimental protocols, and a thorough

characterization profile based on available data and spectroscopic predictions.

Synthesis
The synthesis of 3-Chloro-6-isopropoxypyridazine is most effectively achieved through a

nucleophilic aromatic substitution reaction. This common and reliable method involves the

displacement of a chlorine atom from a di-substituted pyridazine precursor with an isopropoxide

nucleophile.

Synthetic Pathway
The logical synthetic approach starts from the commercially available 3,6-dichloropyridazine.

One of the chlorine atoms is selectively substituted by an isopropoxy group. The reaction is

typically carried out in the presence of a base which generates the isopropoxide in situ from

isopropanol.
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Caption: Synthetic workflow for 3-Chloro-6-isopropoxypyridazine.

Experimental Protocol
The following is a representative experimental protocol based on general procedures for

nucleophilic aromatic substitution on dichloropyridazines.

Materials:

3,6-Dichloropyridazine

Isopropanol (anhydrous)

Sodium hydride (NaH) 60% dispersion in mineral oil, or Sodium metal (Na)

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

Diethyl ether

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate
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Hexanes or Heptane (for recrystallization)

Procedure:

Preparation of Sodium Isopropoxide: In a flame-dried, three-necked round-bottom flask

equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add anhydrous

isopropanol (1.5-2.0 equivalents) to a suitable anhydrous solvent such as DMF or THF.

Carefully add sodium hydride (1.1 equivalents) portion-wise to the stirred isopropanol

solution at 0 °C. Alternatively, small pieces of sodium metal can be used.

Allow the mixture to stir at room temperature until the evolution of hydrogen gas ceases,

indicating the complete formation of sodium isopropoxide.

Nucleophilic Substitution: To the freshly prepared sodium isopropoxide solution, add a

solution of 3,6-dichloropyridazine (1.0 equivalent) in the same anhydrous solvent dropwise at

room temperature.

Heat the reaction mixture to a temperature between 50-80 °C and monitor the reaction

progress by Thin Layer Chromatography (TLC).

Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully

quench the excess sodium hydride (if any) by the slow addition of water.

Pour the reaction mixture into water and extract the product with a suitable organic solvent

such as diethyl ether or ethyl acetate (3 x 50 mL).

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution,

followed by brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate the solvent under reduced pressure to obtain the crude product.

Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as

hexanes or heptane, to afford pure 3-Chloro-6-isopropoxypyridazine as a crystalline solid.

Characterization
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The structural confirmation and purity assessment of the synthesized 3-Chloro-6-
isopropoxypyridazine are performed using various analytical techniques.

Physical Properties
The physical properties of the compound are summarized in the table below.

Property Value

Molecular Formula C₇H₉ClN₂O

Molecular Weight 172.62 g/mol

Appearance White to off-white crystalline solid

Melting Point 80-83 °C

Spectroscopic Data
While experimental spectra for 3-Chloro-6-isopropoxypyridazine are not readily available in

the public domain, the expected spectral data can be predicted based on its structure and

comparison with analogous compounds.

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show three distinct signals corresponding to the

protons of the isopropoxy group and the two protons on the pyridazine ring.

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.6 Doublet 1H Pyridazine-H

~7.1 Doublet 1H Pyridazine-H

~5.4 Septet 1H -OCH(CH₃)₂

~1.4 Doublet 6H -OCH(CH₃)₂

2.2.2. ¹³C NMR Spectroscopy (Predicted)
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The carbon NMR spectrum is expected to display five signals corresponding to the seven

carbon atoms in the molecule, with two pairs of carbons being chemically equivalent.

Chemical Shift (δ, ppm) Assignment

~160 C-O (pyridazine)

~150 C-Cl (pyridazine)

~129 C-H (pyridazine)

~120 C-H (pyridazine)

~72 -OCH(CH₃)₂

~22 -OCH(CH₃)₂

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the various functional groups

present in the molecule.

Wavenumber (cm⁻¹) Intensity Assignment

3100-3000 Medium C-H stretch (aromatic)

2980-2940 Medium-Strong C-H stretch (aliphatic)

1600-1550 Medium-Strong
C=N and C=C stretch

(pyridazine ring)

1250-1200 Strong C-O-C stretch (asymmetric)

1100-1000 Medium-Strong C-O-C stretch (symmetric)

850-750 Strong C-Cl stretch

2.2.4. Mass Spectrometry (Predicted)

The mass spectrum is expected to show the molecular ion peak and characteristic

fragmentation patterns.
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m/z Interpretation

172/174
[M]⁺, Molecular ion peak (with isotopic pattern

for Cl)

157/159 [M - CH₃]⁺

130/132 [M - C₃H₆]⁺

115 [M - C₃H₆ - CH₃]⁺

Safety and Handling
3-Chloro-6-isopropoxypyridazine should be handled in a well-ventilated fume hood.

Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab

coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed

safety information, refer to the Safety Data Sheet (SDS).

Applications in Drug Development
3-Chloro-6-isopropoxypyridazine serves as a versatile intermediate in the synthesis of

various pharmaceutical compounds. The chloro and isopropoxy groups offer sites for further

chemical modification, allowing for the construction of diverse molecular scaffolds. The

pyridazine core is a known pharmacophore present in numerous biologically active molecules,

including kinase inhibitors, anti-inflammatory agents, and central nervous system drugs. The

ability to introduce different substituents at the 3- and 6-positions makes this compound a

valuable tool for structure-activity relationship (SAR) studies in drug discovery programs.
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Caption: Role in drug discovery.

This guide provides a foundational understanding of the synthesis and characterization of 3-
Chloro-6-isopropoxypyridazine. Researchers can use this information as a starting point for

their synthetic endeavors and further exploration of the chemical and biological properties of

this and related compounds.

To cite this document: BenchChem. [Synthesis and Characterization of 3-Chloro-6-
isopropoxypyridazine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1361637#synthesis-and-characterization-of-3-chloro-
6-isopropoxypyridazine]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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